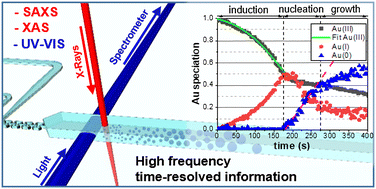Sub-millisecond microfluidic mixers coupled to time-resolved in situ photonics to study ultra-fast reaction kinetics: the case of ultra-small gold nanoparticle synthesis†
Lab on a Chip Pub Date: 2023-12-04 DOI: 10.1039/D3LC00778B
Abstract
We report a continuous microreactor platform achieving sub-millisecond homogeneous reagent mixing (∼300 μs) for a time-resolved study on the synthesis of ultra-small gold nanoparticles (NPs). The microreactor (coupled with small angle X-ray scattering, UV-vis, and X-ray absorption spectroscopy for in situ and in operando characterizations), operates within mixing time frames below system characteristic times, providing a unique opportunity to deepen the comprehension of reaction and phase transition pathways with unprecedented details. The microreactor channel length can be approximated to a given reaction time when operated in continuous mode and steady state. As a result, the system can be statically investigated, eliminating technique-dependent probing time constraints and local inhomogeneities caused by mixing issues. We have studied Au(0) NP formation kinetics from Au(III) precursors complexed with oleylamine in organic media, using triisopropylsilane as a reducing agent. The existence of Au(III)/Au(I) prenucleation clusters and the formation of a transient Au(I) lamellar phase under certain conditions, before the onset of Au(0) formation, have been observed. Taking advantage of the high frequency time-resolved information, we propose and model two different reaction pathways associated with the presence or absence of the Au(I) lamellar phase. In both cases, non-classical pathways leading to the formation of NPs are discussed.


Recommended Literature
- [1] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [2] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [3] Recent methods for the synthesis of α-acyloxy ketones
- [4] Graphene-coated polymer foams as tuneable impact sensors†
- [5] Electrochemical sensor based on gold nanoparticles/ethylenediamine-reduced graphene oxide for trace determination of fenitrothion in water†
- [6] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles
- [7] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [8] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [9] Contents list
- [10] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†










